Acridin-9-ylmethanamine
Description
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
acridin-9-ylmethanamine |
InChI |
InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9,15H2 |
InChI Key |
QBWKHBOHJPQSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Acridin 9 Ylmethanamine
Methodologies for the Core Acridin-9-ylmethanamine Scaffold Synthesis
The synthesis of the this compound scaffold is fundamentally tied to the construction of the parent acridine (B1665455) ring, with particular emphasis on methods that facilitate substitution at the C9 position.
Historically, several named reactions have been established for the synthesis of the acridine core. These methods often involve the condensation of diphenylamine (B1679370) derivatives or related precursors and are adaptable for producing 9-substituted acridines.
The Bernthsen Acridine Synthesis involves the condensation of diphenylamine with carboxylic acids in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgpharmaguideline.comptfarm.plcambridge.org When formic acid is used, the parent acridine is formed. wikipedia.org However, by employing other carboxylic acids, derivatives substituted at the 9-position can be generated directly. wikipedia.orgnih.gov
The Ullmann Condensation is another prevalent method, typically involving the reaction of a primary amine with an aromatic carboxylic acid, followed by cyclization to form an acridone (B373769) (a derivative with a carbonyl group at the 9-position). ptfarm.plnih.gov This acridone is a key intermediate, as the carbonyl group can be chemically modified or the acridone can be reduced to acridine. wikipedia.org A modified Ullmann-Goldberg reaction uses o-chlorobenzoic acid and an aniline (B41778) derivative with a copper catalyst, followed by cyclization with phosphorus oxychloride to yield 9-chloroacridine (B74977). This 9-chloroacridine is an essential precursor for synthesizing this compound and its derivatives via nucleophilic substitution. pharmaguideline.comcore.ac.uk
The Friedländer Synthesis offers a route to 9-substituted acridines through the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. pharmaguideline.comthieme-connect.de For instance, treating the salt of anthranilic acid with 2-cyclohexenone at elevated temperatures can produce 9-methyl acridine. nih.gov
Other classical methods include the Lehmstedt-Tanasescu reaction for acridone synthesis and the condensation of diphenylamine with chloroform (B151607) using aluminium chloride. wikipedia.org
| Named Reaction | Reactants | Key Features | Relevance to 9-Substitution |
|---|---|---|---|
| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid | Requires a catalyst like ZnCl₂. wikipedia.orgpharmaguideline.com | Choice of carboxylic acid determines the substituent at the 9-position. wikipedia.orgnih.gov |
| Ullmann Condensation | Primary Amine + Aromatic Carboxylic Acid | Often proceeds via an acridone intermediate. ptfarm.plnih.gov | Forms a 9-acridone, which is a versatile precursor for 9-substitution. wikipedia.org |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone + Methylene Compound | Condensation reaction under acidic or basic conditions. thieme-connect.de | Can be used to synthesize derivatives like 9-methyl acridine. nih.gov |
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In acridine synthesis, green chemistry approaches aim to reduce reaction times, use eco-friendly solvents, and employ reusable catalysts. rsc.org
A notable example is the microwave-assisted, one-pot, multi-component synthesis of acridine derivatives using a Cobalt/Carbon (Co/C) catalyst derived from rice husks. rsc.org This method utilizes water as a solvent and significantly shortens the reaction duration. The heterogeneous catalyst is reusable, and the reaction performance remains high, achieving yields of up to 87%. rsc.org Such microwave-assisted syntheses represent a significant advancement over classical methods that often require harsh conditions and prolonged reaction times. rsc.org
The synthesis of the acridine scaffold is not without its difficulties. Many classical synthetic methods require high temperatures and the use of strong acids or bases, which can lead to functional group intolerance and limit the versatility of the reaction. researchgate.net The synthesis of certain substituted acridines can also result in low yields, indicating that substituents on the ring can negatively impact reactivity. mdpi.com
Optimization strategies focus on overcoming these limitations. The development of milder reaction conditions is a key goal. For instance, using amine hydrochlorides in the Friedländer reaction can eliminate the need for harsh acidic conditions. thieme-connect.de Furthermore, modern approaches that avoid strong acids and high temperatures are being developed to improve the generality of acridine synthesis. researchgate.net The transition to catalytic and more sustainable methods, such as the microwave-assisted route, represents a significant optimization by improving yield, reducing waste, and shortening synthesis time. rsc.org
Derivatization Strategies via the this compound Scaffold
The this compound scaffold is a versatile platform for creating a wide array of complex molecules. The primary sites for derivatization are the exocyclic amine group and the acridine ring system itself.
The amine group attached to the 9-position is a nucleophilic handle for a variety of chemical transformations. A common strategy involves the nucleophilic aromatic substitution of 9-chloroacridine with various amines or amino acids to generate diverse conjugates. core.ac.ukgoogle.commdpi.com This approach allows for the direct coupling of different functional moieties to the acridine core.
Several methods are employed for this derivatization:
Nucleophilic Aromatic Substitution (SNAr): The amino group of 9-aminoacridine (B1665356) is sufficiently nucleophilic to react with activated aromatic systems, such as those containing nitro groups ortho or para to a leaving group (e.g., fluorine or chlorine), to form 9-anilinoacridine (B1211779) derivatives. google.com
Reductive Amination: 9-aminoacridine can react with aromatic or heteroaromatic aldehydes in the presence of a reducing agent to directly form N-alkylated derivatives. google.com
Coupling with Amino Acids: 9-chloroacridine can be reacted with various amino acids, often in the presence of a base, to form N-(9-acridinyl) amino acid derivatives. mdpi.com The properties of the final conjugate can be tuned by the choice of amino acid, affecting factors like side chain length and the presence of aromatic substituents. mdpi.com
Solid-Phase Synthesis: This technique allows for the systematic construction of complex conjugates, such as linking peptides to the acridine scaffold, which can be useful for creating targeted molecules. google.com
| Reaction Type | Reactants | Product Type | Example |
|---|---|---|---|
| Nucleophilic Substitution | 9-Chloroacridine + Aromatic Amine | 9-Anilinoacridine Derivative | Reaction with p-toluidine (B81030) to yield 9-[(4′-Methyl)phenylamino]acridine. |
| Coupling with Amino Acids | 9-Chloroacridine + Amino Acid (e.g., β-alanine) | N-(9-acridinyl) amino acid | Synthesis of 3-(acridin-9-ylamino) propanoic acid. mdpi.com |
| Reductive Amination | 9-Aminoacridine + Aldehyde | N-Substituted 9-aminoacridine | Formation of -CH₂-aryl or -CH₂-heteroaryl linkages. google.com |
| Click Chemistry | 9-Azidoacridine + Alkyne-containing molecule | 1,2,3-Triazole conjugate | Synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov |
The acridine ring itself is subject to both nucleophilic and electrophilic attack, although its reactivity is heavily influenced by the electronic nature of the heterocycle.
Nucleophilic Reactions: The carbon at the 9-position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This high reactivity is exploited in the synthesis of 9-substituted derivatives from precursors like 9-chloroacridine. pharmaguideline.com For example, reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849) leads to the formation of 9-aminoacridine. ptfarm.pl
Electrophilic Reactions: Electrophilic aromatic substitution (SEAr) occurs on the benzenoid rings of the acridine system. pharmaguideline.comptfarm.pl The preferred positions for substitution are typically the 2- and 7-positions. pharmaguideline.com Sulfonation is a well-studied electrophilic reaction on the acridine core. mdpi.com Classical sulfonation methods use reagents like concentrated sulfuric acid or oleum (B3057394) at high temperatures. mdpi.com The degree of sulfonation (mono-, di-, or tri-substitution) can be controlled by carefully managing reaction parameters such as temperature and the concentration of the sulfonating agent. mdpi.com For example, using one equivalent of 30% oleum at 200°C can selectively produce the monosulfonated acridine derivative. mdpi.com Milder reagents like chlorosulfonic acid or a pyridine-SO₃ complex can offer greater control over regioselectivity. mdpi.com
Other reactions on the ring system include:
Oxidation: Acridine can be oxidized to acridone using dichromate in acetic acid. ptfarm.pl Stronger oxidation with potassium permanganate (B83412) can lead to ring cleavage, forming quinoline-2,3-dicarboxylic acid. wikipedia.orgptfarm.pl
Reduction: The central pyridine (B92270) ring can be selectively reduced to 9,10-dihydroacridine (B10567) using reagents like zinc in hydrochloric acid, while catalytic hydrogenation tends to reduce the outer benzene (B151609) rings. pharmaguideline.comptfarm.pl
Stereoselective Synthesis of Chiral this compound Analogs
In principle, two main strategies could be envisioned for the synthesis of chiral this compound analogs:
Asymmetric Synthesis: This would involve the use of chiral catalysts or auxiliaries to introduce stereocenters during the synthesis of the acridine core or the aminomethyl side chain.
Chiral Resolution: This approach would involve the separation of a racemic mixture of a chiral this compound analog into its individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
While these are established methodologies in organic chemistry, their specific application to the synthesis of chiral this compound analogs, including detailed reaction conditions, catalyst systems, and stereochemical outcomes, has not been reported in the available literature.
Ligand Design and Coordination Chemistry Involving this compound
The potential of this compound as a ligand in coordination chemistry is an intriguing but largely unexplored field. The molecule possesses two potential coordination sites: the nitrogen atom of the acridine ring and the primary amine of the methanamine substituent. This dual-coordination capability could allow it to act as a bidentate ligand, forming stable chelate complexes with various metal ions.
The design of ligands based on the this compound scaffold could lead to novel transition metal complexes with interesting photophysical, catalytic, or biological properties. The planar and aromatic nature of the acridine core could facilitate π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures and for DNA intercalation.
While there are reports on the coordination chemistry of other acridine derivatives, such as acridine-phosphine ligands, specific studies detailing the synthesis, characterization, and properties of metal complexes with this compound as a ligand are not present in the current body of scientific literature. Research in this area would be necessary to understand its coordination behavior, the stability of the resulting complexes, and their potential applications.
Advanced Spectroscopic and Analytical Methodologies for Acridin 9 Ylmethanamine Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Acridin-9-ylmethanamine. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Acridine (B1665455) and 9-Methylacridine in CDCl₃ This data for related compounds can be used as a reference for interpreting the spectra of this compound.
| Compound | Nucleus | Chemical Shift (ppm) |
| Acridine | ¹H | 8.76, 8.25, 7.99, 7.78, 7.54 chemicalbook.com |
| 9-Methylacridine | ¹H | 8.20, 8.16, 7.72, 7.49, 3.02 (-CH₃) chemicalbook.com |
| 9-Methylacridine | ¹³C | Specific data not available in search results |
| Acridin-9-yl-benzyl-amine | ¹³C | Computed data available spectrabase.com |
Note: The exact chemical shifts for this compound will be influenced by the aminomethyl substituent.
Multi-dimensional NMR Techniques Applied to this compound
To overcome the complexities of one-dimensional spectra and to establish unambiguous assignments of proton and carbon signals, multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the coupling network within the aromatic rings and potentially between the methylene (B1212753) and amine protons, depending on the exchange rate of the amine protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. HSQC would be crucial in assigning the carbon signals of the acridine core and the methylene group by linking them to their corresponding proton resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is particularly useful for studying the conformation of the molecule and its interactions with other molecules.
Ligand-Observed NMR for Interaction Studies
Ligand-observed NMR techniques are powerful for studying the binding of a small molecule (ligand) like this compound to a larger macromolecule, such as a protein or DNA. These methods focus on the NMR signals of the ligand, which are often more sensitive to binding events than the signals of the much larger receptor.
Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, a selective saturation pulse is applied to the resonances of the macromolecule. If the ligand is binding, this saturation will be transferred to the ligand protons via the Nuclear Overhauser Effect (NOE). By comparing a spectrum with saturation of the macromolecule to a reference spectrum, the protons of the ligand that are in close proximity to the receptor can be identified. This provides a "binding epitope map" of the ligand.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique utilizes the transfer of magnetization from bulk water to the binding site of the macromolecule and then to the bound ligand. It is particularly useful for identifying ligands that bind to proteins.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Metabolite and Derivative Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of this compound and for identifying its metabolites or synthetic derivatives. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the correct molecular formula can be determined with a high degree of confidence. This is particularly important in metabolic studies where biotransformations such as hydroxylation, methylation, or conjugation can occur.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in positive ion mode ESI-MS/MS. The fragmentation pathways can be predicted based on the chemical structure.
Table 2: Plausible Fragmentation Pathways for this compound in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| 209.10 | 192.08 | NH₃ | Acridin-9-ylmethyl cation |
| 209.10 | 180.08 | CH₂NH | Acridinium ion |
| 180.08 | 152.06 | HCN | Fragment of the acridine core |
Note: The m/z values are calculated for the most abundant isotopes and are theoretical. Experimental values may vary slightly.
The analysis of these fragmentation pathways is essential for the structural confirmation of this compound and for the identification of unknown related compounds in complex mixtures. nih.govnih.govpacific.edu
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Interaction Monitoring
UV-Visible and fluorescence spectroscopy are techniques that provide information about the electronic structure of molecules and are particularly well-suited for studying conjugated systems like the acridine core of this compound.
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. For acridine and its derivatives, the absorption spectra are typically characterized by structured bands in the UV-A and near-UV regions, arising from π-π* transitions within the aromatic system.
Fluorescence is the emission of light by a molecule after it has absorbed light. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence properties of acridine derivatives are highly sensitive to their environment, including solvent polarity, pH, and binding to other molecules.
Research has shown that 9-Acridinemethanamine (9-AMA) is a promising fluorescent lifetime pH indicator. Its fluorescence properties change significantly with pH. In acidic conditions, the protonation of the acridine ring nitrogen and/or the primary amine can lead to changes in the electronic structure, resulting in shifts in the emission spectrum. For instance, immobilized 9-AMA exhibits a spectral shift to longer wavelengths with decreasing pH. This sensitivity makes it a valuable tool for monitoring pH in various systems.
Table 3: Photophysical Properties of this compound (9-AMA) as a pH Indicator
| Condition | Property | Observation |
| Immobilized in mesoporous silica | Emission Spectrum | Spectral shift to longer wavelengths with decreasing pH |
| Dissolved in buffer solutions | Emission Spectrum | Significant changes in intensity and wavelength with pH |
The ability to monitor changes in the fluorescence of this compound upon interaction with other molecules or changes in its environment makes it a powerful probe for a variety of applications, including bio-imaging and sensing.
Absorption and Emission Profile Characterization Methodologies
The study of the electronic transitions and photophysical behavior of this compound is primarily conducted through absorption and fluorescence spectroscopy. These techniques are fundamental in determining the compound's interaction with its environment and potential as a fluorescent probe.
UV-Vis Absorption Spectroscopy: This technique is employed to identify the wavelengths of light absorbed by this compound, corresponding to electronic transitions within the acridine chromophore. The UV-Vis spectra of acridine derivatives typically exhibit significant absorption in the range of 350-450 nm, which is characteristic of the π-electron energy levels of the acridine ring researchgate.net. When this compound interacts with macromolecules such as DNA, changes in the absorption spectrum, such as a red shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism), are indicative of binding events, particularly intercalation into the DNA double helix nih.gov.
Fluorescence Spectroscopy: This methodology is used to characterize the emission properties of this compound. Upon excitation at a suitable wavelength, the compound emits fluorescence at a longer wavelength. The fluorescence emission spectra provide information about the excited state of the molecule and its sensitivity to the local environment researchgate.netresearchgate.net. For instance, the fluorescence of 9-acridinemethanamine (9-AMA) is sensitive to pH, with a significant change in fluorescence lifetime observed between pH 2 and 5 researchgate.net. The quantum yield and fluorescence lifetime are key parameters that can be determined and are influenced by factors such as solvent polarity and hydrogen-bonding capacity iitkgp.ac.in.
A representative dataset of the UV-Vis and fluorescence properties of some acridine derivatives is presented below:
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
| Derivative IVa | 420.0 | 465.6 |
| Derivative IVc | 420.3 | 463.2 |
| Derivative IVd | 419.0 | 462.4 |
| Derivative Va | 422.2 | 468.0 |
| Derivative Vc | 423.2 | 469.2 |
| Derivative Ve | 422.8 | 463.0 |
Data sourced from a study on acridin-9-ylthioureas and their S-methylated products. Please note that these are related compounds and not this compound itself, but they illustrate the typical spectral ranges for this class of molecules. researchgate.net
Quenching Studies and Förster Resonance Energy Transfer (FRET) Applications
Fluorescence quenching studies and FRET are powerful techniques to investigate the proximity and interaction of this compound with other molecules.
Quenching Studies: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies involving this compound can reveal information about the accessibility of the fluorophore to quenchers and can be used to probe binding interactions. The quenching can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex) nih.govchalcogen.ro. For example, the fluorescence of 9-aminoacridine (B1665356) has been shown to be quenched by substituted uracils, with the quenching mechanism being primarily static, involving the formation of a ground-state complex nih.gov. The Stern-Volmer equation is often used to analyze the quenching data and determine quenching constants nih.gov.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule in close proximity (typically 1-10 nm) researchgate.net. This "spectroscopic ruler" can be utilized to measure distances and conformational changes in biological systems. This compound can act as a donor or acceptor in a FRET pair, depending on its spectral properties and the chosen partner fluorophore nih.gov. The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the transition dipoles, and the distance between the donor and acceptor mdpi.com. FRET-based assays can be designed to monitor the binding of this compound to its target, or to study the conformational dynamics of a macromolecule labeled with this fluorophore nih.govumn.edu.
X-ray Crystallography and Cryo-Electron Microscopy for this compound Co-crystal Structures
To obtain high-resolution structural information of this compound in complex with its biological targets, X-ray crystallography is the primary technique employed.
X-ray Crystallography: This powerful technique allows for the determination of the three-dimensional atomic structure of a molecule or a molecular complex in its crystalline state mdpi.com. For this compound, co-crystallization with a target macromolecule, such as a protein or a DNA duplex, can provide precise details about the binding mode, specific interactions (e.g., hydrogen bonds, van der Waals forces, and π-stacking), and any conformational changes that occur upon binding youtube.com. Studies on related bis(9-aminoacridine) derivatives have successfully used X-ray crystallography to reveal how these molecules can cross-link DNA duplexes by intercalating into the CG steps nih.gov. The structural chemistry of acridines is well-documented, with many reported structures being multi-component systems that include inorganic anions or solvent molecules in their crystal lattices nih.gov.
Cryo-Electron Microscopy (Cryo-EM): While there is a lack of specific literature on the use of cryo-electron microscopy for this compound co-crystal structures, this technique is a valuable alternative to X-ray crystallography, particularly for large and flexible macromolecular complexes that are difficult to crystallize. Cryo-EM could potentially be used to visualize the binding of this compound to large protein assemblies or other complex biological targets.
Chromatographic and Electrophoretic Techniques for Separation and Purity Assessment
Ensuring the purity of this compound is critical for accurate experimental results. Chromatographic and electrophoretic techniques are the standard methods for its separation and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Different gradient and isocratic methods can be developed to achieve optimal separation from any synthetic intermediates or degradation products chromatographyonline.com.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field nih.gov. This method is particularly well-suited for the analysis of small, charged molecules and can be used to assess the purity of this compound. Techniques such as capillary zone electrophoresis (CZE) separate analytes based on their charge-to-size ratio nih.gov. CE methods are known for their high efficiency, short analysis times, and low sample and reagent consumption nih.govresearchgate.netdntb.gov.ua.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics (Methodologies)
To quantitatively understand the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its biological targets, SPR and ITC are the gold-standard techniques.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular interactions in real-time bioradiations.comnih.gov. In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, which could be this compound) flows over the surface nih.govnicoyalife.com. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the resulting sensorgram, the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) can be determined, providing a comprehensive kinetic profile of the interaction mdpi.com.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the thermodynamic parameters of the interaction springernature.comwikipedia.org. In an ITC experiment, a solution of this compound is titrated into a solution containing the target macromolecule. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined nih.govnih.govglycopedia.eu. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated. Studies on the binding of N-substituted acridine-9-amines to DNA using ITC have shown that the formation of the complexes is an enthalpy-driven process nih.gov.
A summary of thermodynamic parameters for the binding of some Acridine-9-Amine derivatives to DNA as determined by ITC is provided below:
| Derivative | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) |
| A9A Derivative 1 | -7.51 | -11.58 | -4.83 |
| A9A Derivative 2 | -6.75 | -3.83 | 3.68 |
This table presents a range of thermodynamic values obtained for different N-substituted acridine-9-amines interacting with DNA, illustrating the type of data generated from ITC experiments. nih.gov
Computational Chemistry and Theoretical Modeling of Acridin 9 Ylmethanamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on acridine (B1665455) derivatives, which are structurally similar to Acridin-9-ylmethanamine, have provided valuable insights into their electronic properties and reactivity. These studies are instrumental in predicting how the molecule will behave in chemical reactions and biological systems.
Detailed research on related acridine compounds has demonstrated that DFT can be used to calculate a variety of molecular descriptors that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 1: Representative DFT-Calculated Electronic Properties of a Generic Acridine Derivative
| Property | Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
This table is illustrative and based on typical values for acridine derivatives. The exact values for this compound would require specific calculations.
Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. These methods are computationally more intensive than DFT but can provide highly accurate results for molecular energies and spectroscopic properties.
For acridine derivatives, ab initio calculations can be employed to predict their vibrational, electronic, and NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to understand the nature of its chemical bonds and electronic transitions. Furthermore, ab initio methods are used to calculate accurate heats of formation and reaction energies, providing a thermodynamic understanding of the molecule's stability and reactivity. While specific ab initio studies on this compound are not detailed in the provided search results, the general applicability of these methods to the acridine scaffold is well-established in computational chemistry.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as this compound, and their interactions with their environment.
Acridine derivatives are well-known for their ability to intercalate into DNA, and MD simulations have been instrumental in understanding the dynamics of this process. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex between the acridine derivative and the DNA double helix. nih.gov
MD simulations of related 9-aminoacridine (B1665356) compounds with DNA have shown that the planar acridine ring inserts itself between the base pairs of the DNA, leading to a local unwinding of the helix. nih.gov The simulations can also track the conformational changes in both the DNA and the ligand upon binding, providing insights into the stability and lifetime of the complex. The dynamics of water and ions around the complex can also be studied to understand their role in the binding process.
Table 2: Key Interactions Observed in MD Simulations of Acridine-DNA Complexes
| Interaction Type | Interacting Groups | Significance |
| π-π Stacking | Acridine ring and DNA base pairs | Primary force driving intercalation. |
| Hydrogen Bonding | Amino group and DNA phosphate (B84403) backbone | Contributes to the stability of the complex. |
| Electrostatic Interactions | Protonated acridine and negatively charged DNA | Guides the initial binding and orientation. |
This table is based on general findings for acridine derivatives and is illustrative for this compound.
MD simulations are also a valuable tool for studying the interactions between small molecules like this compound and proteins. These simulations can predict the binding mode of the ligand in the protein's active site and calculate the binding free energy, which is a measure of the binding affinity.
By simulating the protein-ligand complex in a realistic environment (e.g., in water with ions), MD can capture the flexibility of both the protein and the ligand and how they adapt to each other upon binding. This information is crucial for understanding the mechanism of action of drugs and for the design of new, more potent inhibitors. For instance, simulations can reveal key amino acid residues that are critical for binding, which can then be targeted in drug design.
Docking Studies and Virtual Screening for Target Identification (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a small molecule ligand to a protein target.
Docking studies involving acridine derivatives have been used to identify potential biological targets and to understand the structural basis of their activity. mdpi.com In a typical docking study, a 3D model of the target protein is used, and the ligand is placed in the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode. mdpi.com
Virtual screening is a computational technique that involves the docking of a large library of compounds to a target protein to identify potential hits. This approach can be used to screen for new biological targets for this compound or to identify other molecules with similar activity. The results of virtual screening are typically ranked based on their docking scores, and the top-ranking compounds are then selected for experimental testing. nih.gov
Table 3: Representative Results from a Theoretical Docking Study of an Acridine Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Topoisomerase IIα | -8.2 | Asp479, Glu522, Arg487 |
| VEGFR2 | -9.5 | Cys919, Asp1046, Glu885 |
| EGFR | -7.9 | Met793, Lys745, Asp855 |
This table presents hypothetical data to illustrate the type of information obtained from docking studies with acridine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and to suggest mechanistic hypotheses.
A hypothetical QSAR model for the antitumor activity of this compound derivatives could be represented by the following general equation:
log(1/IC₅₀) = β₀ + β₁(Σσ) + β₂(MR) + β₃(logP) + β₄(HDCA)
In this equation:
IC₅₀ represents the concentration of the compound required to inhibit a biological process by 50%.
Σσ is the sum of the Hammett electronic parameters of the substituents, reflecting their electron-donating or electron-withdrawing nature.
MR stands for molar refractivity, a descriptor of the steric bulk of the substituents.
logP is the logarithm of the partition coefficient, quantifying the hydrophobicity of the molecule.
HDCA represents the hydrogen bond donor/acceptor count, a key factor in molecular recognition.
β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis of a dataset of compounds.
Detailed Research Findings (Theoretical):
Based on published QSAR studies of related 9-aminoacridine and amsacrine (B1665488) analogs, several mechanistic hypotheses for this compound's potential activity can be formulated:
Electronic Effects: The electronic properties of substituents on the acridine ring are crucial. Electron-donating groups are often associated with increased antitumor activity, suggesting that a higher electron density on the acridine ring system may enhance its interaction with biological targets like DNA or topoisomerase enzymes.
Steric Factors: The size and shape of the molecule, as described by molar refractivity, play a significant role. There is often an optimal range for steric bulk; substituents that are too large may hinder the intercalation of the acridine ring into DNA, while smaller substituents may not provide sufficient interaction.
Hydrophobicity: The lipophilicity of the compound, represented by logP, is critical for its ability to cross cell membranes and reach its intracellular target. However, excessive hydrophobicity can lead to poor solubility and non-specific binding.
Hydrogen Bonding: The capacity for hydrogen bonding is a key determinant of the specificity and strength of the interaction with a biological receptor. The primary amine group in this compound is a potential hydrogen bond donor, which could be critical for its binding affinity.
Interactive Data Table: Hypothetical QSAR Model Parameters for this compound Derivatives
| Descriptor | Parameter | Coefficient (β) | Contribution to Activity | Mechanistic Hypothesis |
| Electronic | Hammett (Σσ) | -0.5 | Negative | Electron-donating groups enhance activity, possibly by increasing π-π stacking interactions with DNA bases. |
| Steric | Molar Refractivity (MR) | +0.2 | Positive (within a range) | Optimal bulk is required for effective binding; suggests a defined binding pocket. |
| Hydrophobic | logP | +0.3 | Positive (parabolic) | A balance of hydrophobicity is necessary for membrane permeation without compromising solubility. |
| Topological | Hydrogen Bond Donor Count (HDCA) | +0.8 | Positive | Hydrogen bonding is critical for specific interactions with the target, such as topoisomerase II. |
This table presents a theoretical QSAR model and its parameters, extrapolated from studies on analogous acridine compounds. The coefficients are hypothetical and serve to illustrate the potential relationships between molecular properties and biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Theoretical)
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity.
For this compound, a theoretical pharmacophore model for its potential antitumor activity can be constructed based on the known pharmacophoric features of other DNA intercalators and topoisomerase inhibitors.
Key Pharmacophoric Features:
A plausible pharmacophore model for this compound and its analogs would likely include the following features:
Aromatic Ring System (AR): The planar tricyclic acridine core is an essential feature for DNA intercalation, allowing it to slip between the base pairs of the DNA double helix.
Hydrogen Bond Donor (HBD): The primary amine group (-NH₂) of the methanamine substituent can act as a crucial hydrogen bond donor, forming interactions with acceptor groups in the DNA minor groove or within the active site of enzymes like topoisomerase II.
Positive Ionizable (PI) Feature: At physiological pH, the primary amine is likely to be protonated, forming a positively charged ammonium (B1175870) group (-NH₃⁺). This positive charge can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the drug-DNA complex.
Hydrophobic (HY) Regions: The aromatic rings of the acridine scaffold provide significant hydrophobic surfaces that contribute to the binding affinity through van der Waals and hydrophobic interactions.
Ligand-Based Drug Design Principles:
Based on this theoretical pharmacophore model, several principles for the ligand-based design of novel this compound derivatives can be proposed:
Scaffold Hopping: While retaining the key pharmacophoric features, the acridine scaffold could be replaced with other planar aromatic systems to explore novel chemical space and potentially improve properties like solubility or reduce toxicity.
Substituent Modification: The methanamine side chain can be modified to optimize its hydrogen bonding and electrostatic interactions. For example, the introduction of additional functional groups could enhance binding affinity and selectivity.
Conformational Constraint: Introducing conformational rigidity into the side chain could pre-organize the molecule into its bioactive conformation, potentially increasing its potency.
Interactive Data Table: Theoretical Pharmacophore Model for this compound
| Feature | Type | Location | Importance | Design Implication |
| 1 | Aromatic Ring (AR) | Acridine Core | Essential | Maintain planarity for DNA intercalation. |
| 2 | Hydrogen Bond Donor (HBD) | -NH₂ group | High | Modify side chain to optimize H-bonding. |
| 3 | Positive Ionizable (PI) | -NH₂ group (protonated) | High | Ensure basicity for positive charge at physiological pH. |
| 4 | Hydrophobic (HY) | Acridine Rings | Moderate | Introduce substituents to modulate hydrophobic interactions. |
This table outlines a theoretical pharmacophore model for this compound based on the features common to DNA-intercalating anticancer agents. This model serves as a theoretical framework for the design of new analogs.
Applications of Acridin 9 Ylmethanamine As Research Probes and Chemical Tools
Fluorescent Probes for Cellular Imaging and Biosensing (Methodologies)
The unique photophysical characteristics of the acridine (B1665455) scaffold make Acridin-9-ylmethanamine a valuable component in the design of fluorescent probes for visualizing and quantifying biological processes within living cells.
The development of fluorescent tags derived from this compound is a significant area of research. These tags can be covalently attached to biomolecules of interest, such as proteins or nucleic acids, enabling their visualization and tracking within the complex cellular environment. The synthesis of these tags often involves the reaction of the amine group of this compound with a suitable functional group on the target molecule.
One approach involves the use of this compound as a fluorescent protecting group for carboxylic acids, including amino acids. In this method, the carboxylic acid is conjugated to the acridine moiety, resulting in a fluorescent ester. This strategy not only allows for the tracking of the protected molecule but also enables its release upon photolysis with UV light. The fluorescence of these conjugates is often sensitive to the polarity, hydrogen bonding, and pH of their microenvironment, providing additional layers of information.
Derivatives of this compound have been engineered to act as sensors for various analytes, including ions, pH, and specific biomolecules. The sensing mechanism often relies on a change in the fluorescence properties of the acridine core upon interaction with the target analyte.
For instance, this compound itself exhibits a significant change in its fluorescence lifetime in response to pH changes, making it a promising candidate for the development of fluorescence lifetime-based pH sensors. nih.govresearchgate.net It demonstrates a notable change in fluorescence lifetime of approximately 11 ns between pH 2 and 5, both in solution and when immobilized. nih.gov This characteristic, along with its long fluorescence lifetime, facilitates its use in compact optical sensors by minimizing interference from background fluorescence. nih.gov
The design of sensors for other analytes often involves the incorporation of a specific recognition element that binds to the target of interest. This binding event then triggers a conformational change or an electronic perturbation in the acridine fluorophore, leading to a detectable change in its fluorescence intensity, lifetime, or emission wavelength.
Chemosensors and Biosensors for Analytical Detection
The principles of fluorescence modulation observed in cellular probes are also applied to the development of chemosensors and biosensors for in vitro analytical detection. These sensors are designed for the selective and sensitive quantification of specific analytes in various research matrices.
This compound and its derivatives can be integrated into both optical and electrochemical sensing platforms. Optical sensors typically rely on changes in fluorescence or absorbance upon analyte binding. nih.gov These can be configured as solution-based assays or as solid-state sensors where the acridine-based probe is immobilized on a solid support. nih.gov
Electrochemical sensors, on the other hand, transduce the chemical recognition event into an electrical signal. mdpi.com While the acridine core is primarily known for its optical properties, it can also be involved in electrochemical processes. For instance, the redox properties of the acridine ring system could be modulated by analyte binding, leading to a detectable change in current or potential.
The versatility of this compound allows for the design of sensors for a wide range of analytes. By judiciously choosing the recognition element appended to the acridine core, sensors can be tailored for the detection of metal ions, anions, small organic molecules, and even large biomolecules like proteins and nucleic acids.
The sensitivity and selectivity of these sensors are critical performance metrics. Researchers strive to develop probes that exhibit a high affinity for the target analyte and minimal cross-reactivity with other components in the sample matrix. The detection limits of these sensors are often in the micromolar to nanomolar range, making them suitable for the analysis of trace amounts of analytes.
Ligands for Affinity Chromatography and Bioconjugation in Research
The primary amine group of this compound provides a convenient handle for its immobilization onto solid supports, making it a useful ligand for affinity chromatography. nih.govsigmaaldrich.com This technique separates molecules based on their specific binding to an immobilized ligand. nih.gov
In this context, this compound can be covalently attached to a chromatography resin. The resulting affinity matrix can then be used to purify proteins or other biomolecules that have an affinity for the acridine structure. This approach is particularly useful for the isolation of proteins that are known to interact with acridine-based compounds.
Furthermore, the reactivity of the amine group allows for the use of this compound in bioconjugation reactions. nih.gov Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound can be used to introduce a fluorescent acridine label onto a protein, antibody, or other biological molecule. This fluorescently labeled biomolecule can then be used in a variety of research applications, such as immunoassays, fluorescence microscopy, and flow cytometry.
Catalytic Applications in Organic Synthesis (Non-biological)
While direct catalytic applications of this compound in non-biological organic synthesis are not extensively documented in dedicated studies, the broader family of acridine derivatives has shown considerable promise as catalysts and catalyst precursors. The structural framework of acridine, a nitrogen-containing heterocyclic system, provides a versatile scaffold for the design of novel organocatalysts.
Research into acridine derivatives has demonstrated their potential in various organic transformations. For instance, certain acridine-based compounds have been investigated for their ability to catalyze reactions due to their unique electronic and steric properties. The nitrogen atom within the acridine ring can act as a Lewis base or be protonated to act as a Brønsted acid, influencing reaction pathways.
Although specific examples detailing this compound as a primary catalyst are scarce, its amine functionality presents a reactive site for modification. This allows for its use as a building block in the synthesis of more complex catalytic systems. For example, the amine group can be functionalized to introduce chiral moieties, leading to the development of asymmetric catalysts for enantioselective synthesis.
The synthesis of various acridine derivatives often employs transition metal catalysts. For example, methods like the Ullmann condensation and Bernthsen acridine synthesis utilize catalysts such as copper and zinc chloride, respectively, to construct the acridine core. pharmaguideline.com While this highlights the role of metals in synthesizing the acridine scaffold, it also underscores the potential for the resulting acridine derivatives to be explored as ligands for transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate with metal centers, influencing their catalytic activity and selectivity.
Future research may focus on exploring the direct catalytic potential of this compound and its simple derivatives in a range of organic reactions, such as condensations, cycloadditions, and oxidation-reduction reactions. The development of novel catalytic systems based on the acridine framework remains an active area of investigation.
Material Science Applications: Functional Coatings and Photonic Materials (Non-biological)
The unique photophysical properties of the acridine core, characterized by its planarity and extended π-conjugated system, make this compound and its derivatives attractive candidates for applications in material science, particularly in the development of functional coatings and photonic materials.
The inherent fluorescence of the acridine moiety is a key feature driving its use in these applications. Acridine derivatives are known to exhibit strong luminescence, and their emission properties can be tuned by introducing various substituents onto the acridine ring. This tunability is crucial for designing materials with specific optical characteristics.
In the realm of functional coatings , polymers incorporating acridine derivatives can be designed to have sensory capabilities. For instance, the fluorescence of an acridine-containing polymer coating could change in response to environmental stimuli such as pH, temperature, or the presence of specific analytes. This property is valuable for developing chemical sensors and smart coatings that can indicate changes in their surroundings.
The development of organic-inorganic nanocomposite coatings is an area where functional polymers play a significant role. While direct incorporation of this compound into such coatings is not widely reported, the principles of functional polymer coatings suggest its potential. The amine group of this compound provides a convenient handle for grafting it onto polymer backbones or for its incorporation into polymer matrices, thereby imparting the photophysical properties of the acridine core to the resulting material.
In the field of photonic materials , acridine derivatives are explored for their potential in nonlinear optics and as components in light-emitting devices. The extended π-electron system of the acridine ring can give rise to significant nonlinear optical (NLO) responses, which are essential for applications such as optical switching and frequency conversion. While research in this area is ongoing, the fundamental properties of acridine compounds make them promising candidates for the development of advanced photonic materials.
The table below summarizes the potential applications of this compound derivatives in material science:
| Application Area | Relevant Properties of Acridine Core | Potential Function of this compound Derivatives |
| Functional Coatings | Fluorescence, Environmental Sensitivity | Sensory coatings, Smart materials |
| Photonic Materials | Strong Luminescence, Extended π-conjugation | Components in LEDs, Nonlinear optical materials |
It is important to note that while the fundamental properties of the acridine scaffold are well-established, the specific application of this compound in these non-biological fields is an area of ongoing research and development. The synthesis and characterization of novel derivatives are crucial steps toward realizing the full potential of this versatile compound in material science.
Emerging Research Directions and Future Perspectives for Acridin 9 Ylmethanamine Chemistry
Integration with Nanotechnology for Advanced Research Tools
The convergence of acridin-9-ylmethanamine chemistry with nanotechnology is paving the way for the development of sophisticated research tools. The inherent fluorescence of the acridine (B1665455) core makes its derivatives prime candidates for integration into nanoscale systems for bio-imaging and sensing. Researchers are exploring the use of acridine-functionalized nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), to create highly sensitive probes for detecting specific biomolecules or cellular events.
For instance, red fluorescent nanospheres (RNs) incorporating QDs and AuNPs can be functionalized with acridine-based ligands. openresearchlibrary.org These hybrid nanoparticles can act as powerful diagnostic agents, where the acridine moiety can facilitate targeting or report on local environmental changes through fluorescence modulation. The integration of acridine derivatives onto nanoparticle surfaces allows for enhanced signal amplification and targeted delivery, opening up new avenues for point-of-care diagnostics and intracellular imaging. openresearchlibrary.org
High-Throughput Screening Methodologies Employing this compound Derivatives
High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid evaluation of vast compound libraries. nih.gov this compound derivatives are increasingly being utilized in HTS campaigns due to their diverse biological activities. The development of automated synthesis platforms, which allow for the rapid creation of large libraries of acridine analogues on a nanomole scale, is accelerating this trend. rsc.org
These methodologies often involve miniaturized assays in formats like 1536-well plates, where libraries of acridine derivatives can be synthesized and screened in situ. rsc.org For example, the anticancer activity of newly synthesized acridine-triazole hybrids has been evaluated using high-efficiency biological screening methodologies established by the National Cancer Institute (NCI). nih.gov This approach allows for the preliminary screening of compounds against a panel of human cancer cell lines, quickly identifying promising candidates for further development. nih.gov The combination of automated synthesis and HTS provides a powerful engine for discovering novel acridine-based compounds with specific biological functions.
Advancements in Asymmetric Synthesis and Chiral Recognition Studies
The stereochemistry of this compound derivatives can have a profound impact on their biological activity. Consequently, significant research efforts are directed towards the asymmetric synthesis of these compounds to produce enantiomerically pure forms. Introducing a stereocenter, for instance by incorporating the linker into a chiral ring system, allows for the exploration of stereochemical requirements for biological activity. nih.gov
Recent studies have focused on creating conformationally constrained, chiral derivatives to probe their interaction with biological targets like DNA. nih.gov The development of chiral amine derivatives that exhibit self-induced diastereomeric anisochronism (SIDA) by NMR analysis is a significant advancement in chiral recognition. nih.gov This phenomenon, where enantiomers can be distinguished in a racemic mixture without an external chiral resolving agent, offers a powerful tool for analyzing the enantiomeric purity of synthesized acridine derivatives. nih.gov These advancements are crucial for delineating structure-activity relationships (SAR) and optimizing the therapeutic potential of chiral this compound agents. nih.gov
Exploration of New Mechanistic Pathways and Target Interactions
While the ability of the planar acridine ring to intercalate into DNA is a well-established mechanism of action, current research is uncovering more nuanced and novel mechanistic pathways. nih.govnih.gov The interaction is not limited to simple intercalation; the side chains attached to the acridine core play a critical role in target recognition and binding affinity. nih.gov
Spectroscopic and calorimetric analyses are providing detailed insights into the binding properties of N-substituted acridine derivatives with DNA. nih.gov These studies reveal that the formation of acridine-DNA complexes is often an enthalpy-driven process. nih.gov Beyond DNA, acridine derivatives are known to inhibit key enzymes involved in DNA topology and cell cycle regulation, such as topoisomerases and cyclin-dependent kinases. nih.gov Molecular dynamics simulations are being employed to understand how these molecules fit within the binding sites of enzymes like topoisomerase IIB, revealing specific interactions, such as π-π stacking with DNA bases and hydrogen bonding with amino acid residues, that are critical for their inhibitory activity. nih.gov
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 8 | Acridine-triazole-6-methyluracil hybrid | 0.52 |
| Compound 9 | Acridine-triazole-uracil hybrid | 0.86 |
| Compound 10 | Acridine-triazole-phenytoin hybrid | 2.56 |
| Doxorubicin | Standard Chemotherapeutic Agent | 0.83 |
Synergistic Approaches Combining this compound with Other Chemical Scaffolds
Molecular hybridization, which involves combining the pharmacophoric moieties of different bioactive molecules, is a promising strategy to develop new agents with improved efficacy. nih.gov this compound is an ideal scaffold for this approach. By linking the acridine core to other chemical entities known for their biological activity, researchers can create hybrid compounds that exhibit synergistic effects or multi-target activity.
For example, hybrid molecules have been synthesized by connecting the acridine scaffold to moieties like uracil, phenytoin, and coumarin (B35378) via a stable triazole linker. nih.gov This strategy aims to combine the DNA-intercalating properties of acridine with the distinct mechanisms of the partner molecule. The triazole ring is often used as a linker due to its metabolic stability and ability to form favorable hydrogen bonding interactions with biological targets. nih.gov Such synergistic approaches can lead to compounds with enhanced potency and selectivity against cancer cell lines. nih.gov
| Cancer Type | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Leukemia | K-562 | 83.7 |
| HL-60 (TB) | 92.9 | |
| SR | 88.6 | |
| Melanoma | LOX IMVI | 84.8 |
| Ovarian | IGROV1 | 67.0 |
| Prostate | DU-145 | 84.3 |
| Breast | MCF7 | 97.5 |
Challenges and Opportunities in Modern this compound Research
Despite the significant progress, challenges remain in the field of this compound research. One of the primary hurdles is overcoming the toxicity associated with some acridine derivatives, which has limited their clinical application. The development of derivatives with improved selectivity for cancer cells over healthy cells is a critical area of focus. Furthermore, the synthesis of structurally complex and chirally pure acridine compounds can be challenging and requires the development of more efficient and scalable synthetic methodologies. researchgate.netresearchgate.net
However, these challenges present immense opportunities. The exploration of novel biological targets beyond DNA and topoisomerases could unlock new therapeutic applications. The use of computational tools, such as molecular docking and dynamics simulations, will continue to guide the rational design of new derivatives with optimized properties. nih.gov There is also a significant opportunity to expand the application of acridine-based compounds into new areas, such as antiparasitic agents and probes for advanced materials science. nih.govmdpi.com The continued integration of chemistry, biology, and technology will undoubtedly fuel future discoveries and solidify the importance of the this compound scaffold in science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
